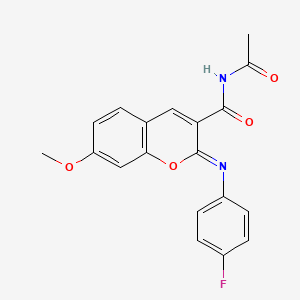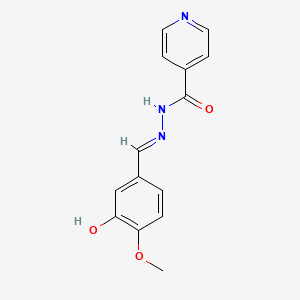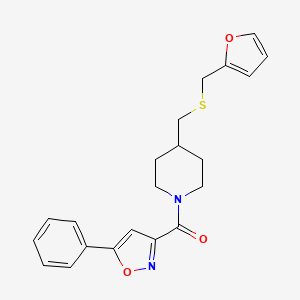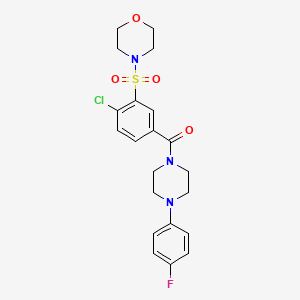
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA is a synthetic compound that has been extensively studied for its unique properties and potential benefits.
作用机制
Target of Action
The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the activity of these enzymes, thereby reducing the production of NO and PGs .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway. Specifically, it reduces the production of NO and PGs, which are key mediators of inflammation . This leads to a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the production of NO and PGs, effectively inhibiting the inflammatory response .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability were not found in the search results, it’s important to note that many factors can influence the action of a compound. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.
实验室实验的优点和局限性
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, including the development of novel anticancer drugs based on its structure and properties. This compound may also be studied for its potential use in the treatment of other diseases, including inflammation and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves the reaction of 2-methoxyacetamide with 4-methyl-6-morpholinopyrimidine in the presence of a base, such as sodium hydride. The reaction occurs through the formation of an intermediate, which is subsequently converted to this compound through acidification and purification processes.
科学研究应用
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess potent antitumor activity, making it a potential candidate for the development of novel anticancer drugs. This compound has also been studied for its potential use in the treatment of other diseases, including inflammation and neurodegenerative disorders.
生化分析
Biochemical Properties
2-methoxy-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide has been found to interact with enzymes such as iNOS and COX-2 . It has a strong affinity for these active sites and forms hydrophobic interactions with them . These interactions play a crucial role in the compound’s biochemical reactions .
Cellular Effects
In cellular processes, 2-methoxy-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide has shown to influence cell function significantly. It has been observed to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
Molecular Mechanism
At the molecular level, 2-methoxy-N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It decreases the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Temporal Effects in Laboratory Settings
It has been observed that treating the LPS-induced RAW 264.7 cells with 12.5 μM concentrations of the compound significantly reduces the most noticeable elevations of iNOS and COX-2 protein levels .
Metabolic Pathways
It is known that the compound interacts with enzymes like iNOS and COX-2, which play significant roles in various metabolic processes .
属性
IUPAC Name |
2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-7-12(17-3-5-20-6-4-17)16-11(15-10)8-14-13(18)9-19-2/h7H,3-6,8-9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWUYUODRTUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2852559.png)


![2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide](/img/structure/B2852565.png)
![3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2852569.png)

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)

![2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2852575.png)


